molecular formula C7H5ClF3NO2 B13327646 3-Amino-5-chloro-4-(trifluoromethoxy)phenol

3-Amino-5-chloro-4-(trifluoromethoxy)phenol

Cat. No.: B13327646
M. Wt: 227.57 g/mol
InChI Key: IMIULYYWDLFRNG-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-4-(trifluoromethoxy)phenol is a chemical compound characterized by the presence of an amino group, a chloro substituent, and a trifluoromethoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloro-4-(trifluoromethoxy)phenol typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-chloro-3-(trifluoromethoxy)phenol, followed by reduction of the nitro group to an amino group. The reaction conditions often require the use of strong acids or bases, and the reduction step may involve hydrogenation or the use of reducing agents such as tin(II) chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloro-4-(trifluoromethoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloro substituent can be reduced to form a dechlorinated product.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

3-Amino-5-chloro-4-(trifluoromethoxy)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a useful tool in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-Amino-5-chloro-4-(trifluoromethoxy)phenol exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-chloro-5-(trifluoromethoxy)phenol: Similar structure but different positioning of the chloro and amino groups.

    3-Amino-5-bromo-4-(trifluoromethoxy)phenol: Bromine substituent instead of chlorine.

    3-Amino-5-chloro-4-(methoxy)phenol: Methoxy group instead of trifluoromethoxy.

Uniqueness

3-Amino-5-chloro-4-(trifluoromethoxy)phenol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H5ClF3NO2

Molecular Weight

227.57 g/mol

IUPAC Name

3-amino-5-chloro-4-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H5ClF3NO2/c8-4-1-3(13)2-5(12)6(4)14-7(9,10)11/h1-2,13H,12H2

InChI Key

IMIULYYWDLFRNG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)OC(F)(F)F)Cl)O

Origin of Product

United States

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